1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of significant interest within the field of organic chemistry, particularly in heterocyclic chemistry. This compound belongs to the family of pyrazolopyridines, which are known for their diverse chemical properties and potential applications in various domains, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives can be achieved through multiple synthetic pathways, involving key steps like reduction, oxidation, oximation, and cyclization. Huang Bin and Zha Zhenglin (2011) detailed a method starting from 2-chloronicotinic acid, achieving a total yield of 67.21% through these steps, highlighting the method's efficiency, low cost, and environmental friendliness (Huang Bin & Zha Zhenglin, 2011).
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives has been extensively studied using both experimental and theoretical approaches. Techniques such as X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations provide insights into the compound's geometry, tautomeric forms, and the stabilization effects of various substituents (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Pyrazolopyridines participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. For instance, their condensation with activated carbonyl groups leads to the formation of N-fused heterocycles, demonstrating their versatility in synthetic organic chemistry (Aseyeh Ghaedi et al., 2015).
Physical Properties Analysis
The physical properties of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of various substituents affects these properties, which can be tailored for specific applications. Studies often employ spectroscopic and crystallographic methods to elucidate these aspects (Peddy Vishweshwar et al., 2002).
Scientific Research Applications
Vibrational Spectra and Structure Analysis : A study on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives, including analysis using FT-IR and FT-Raman spectra and DFT calculations, revealed insights into the molecular structure and tautomers of these compounds (Bahgat, Jasem, & El‐Emary, 2009).
Antibacterial Applications : Research into the synthesis of pyrazolopyridines has demonstrated their potential as antibacterial agents. The study synthesized various derivatives and evaluated their antibacterial activities, finding some compounds to be effective (Maqbool et al., 2014).
Biomedical Applications : A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines covered their diverse biomedical applications, including the analysis of different substituents and synthetic methods (Donaire-Arias et al., 2022).
Potential Anticancer Agents : A study on organometallic pyrazolopyridines explored their use as potential anticancer agents. This research synthesized various complexes and investigated their cytotoxicity and cell cycle effects in human cancer cells, also assessing their activity as cyclin-dependent kinase inhibitors (Stepanenko et al., 2011).
Novel Synthesis Methods : Innovative methods for synthesizing pyrazolopyridine derivatives were developed, showing the utility of certain chemical reactions in producing N-fused heterocycle products (Ghaedi et al., 2015).
Synthesis of Fused Pyridine-4-Carboxylic Acids : A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, was generated, demonstrating the compounds' potential for combinatorial chemistry applications (Volochnyuk et al., 2010).
Antiviral Activity : Research into pyrazolopyridine derivatives has shown that some of these compounds exhibit antiviral activity against various viruses, including Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has the hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of eye contact .
Future Directions
properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-5(3-2-4-9-7)6(10-11)8(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYUZRHWLFJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556421 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
CAS RN |
116855-09-5 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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